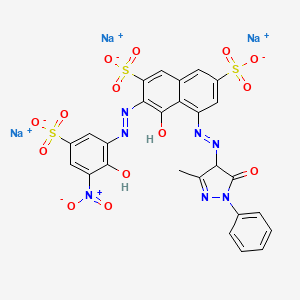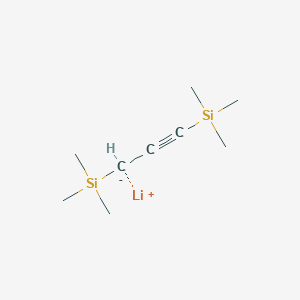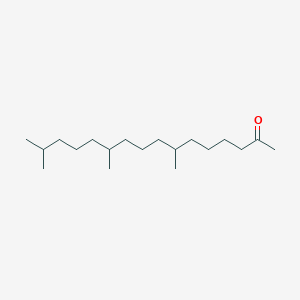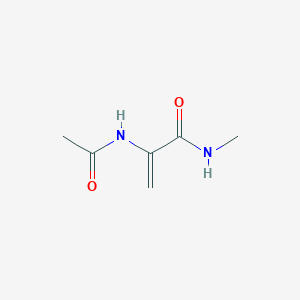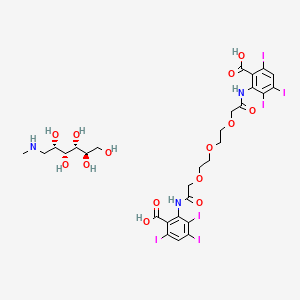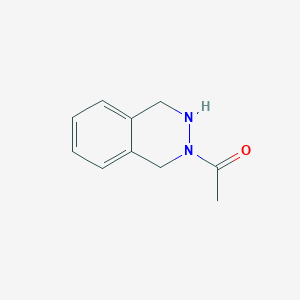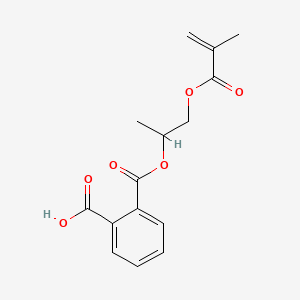![molecular formula C15H11Cl3O4 B14464061 2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate CAS No. 68858-22-0](/img/structure/B14464061.png)
2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate is a chemical compound that belongs to the class of organochlorides It is characterized by the presence of three chlorine atoms attached to a phenyl ring, which is further connected to a phenoxyacetic acid moiety with a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate typically involves the esterification of 2,4,5-trichlorophenol with 4-(hydroxymethyl)phenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,4,5-Trichlorophenyl [4-(carboxymethyl)phenoxy]acetate.
Reduction: 2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The presence of chlorine atoms and the phenoxyacetic acid moiety play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A related compound used as a herbicide.
2,4,6-Trichlorophenol: Another organochloride with similar structural features.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with two chlorine atoms on the phenyl ring.
Uniqueness
2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate is unique due to the presence of both the trichlorophenyl and hydroxymethylphenoxy groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
68858-22-0 |
|---|---|
分子式 |
C15H11Cl3O4 |
分子量 |
361.6 g/mol |
IUPAC 名称 |
(2,4,5-trichlorophenyl) 2-[4-(hydroxymethyl)phenoxy]acetate |
InChI |
InChI=1S/C15H11Cl3O4/c16-11-5-13(18)14(6-12(11)17)22-15(20)8-21-10-3-1-9(7-19)2-4-10/h1-6,19H,7-8H2 |
InChI 键 |
GPBBDTLDCVFFSP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CO)OCC(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14463981.png)

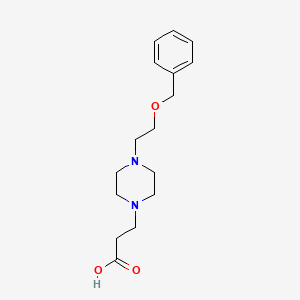
![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B14463994.png)
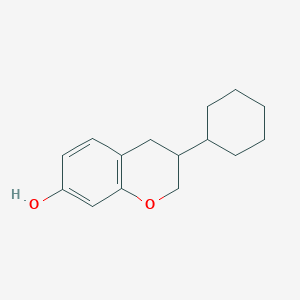
![N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine](/img/structure/B14464004.png)
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14464005.png)
